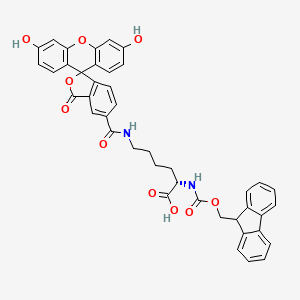
N-ACÉTYL-D3-GLYCINE-D2-N-MÉTHYL-D3-AMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D3-glycine-D2-N-methyl-D3-amide is a derivative of sarcosine, an amino acid found in various biological tissues. This compound has gained attention due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
N-Acetyl-D3-glycine-D2-N-methyl-D3-amide has several scientific research applications:
Chemistry: Used as a labeled compound in isotopic studies to trace metabolic pathways.
Biology: Investigated for its role in cellular metabolism and signaling.
Medicine: Potential therapeutic applications due to its structural similarity to sarcosine, which is involved in various metabolic processes.
Industry: Utilized in the synthesis of other complex molecules and as a standard in analytical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D3-glycine-D2-N-methyl-D3-amide involves the acetylation of glycine followed by methylation. The reaction typically requires the use of acetic anhydride and methylamine under controlled conditions to ensure the desired isotopic labeling .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D3-glycine-D2-N-methyl-D3-amide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetylglycine derivatives, while reduction could produce N-methylglycine derivatives .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylglycine: Similar structure but lacks the methyl group.
N-Methylglycine (Sarcosine): Similar structure but lacks the acetyl group.
N-Acetyl-N-methylglycinamide: Similar structure but without isotopic labeling.
Uniqueness
N-Acetyl-D3-glycine-D2-N-methyl-D3-amide is unique due to its isotopic labeling, which makes it valuable for tracing studies in metabolic research. Its combination of acetyl and methyl groups also provides distinct chemical properties compared to its analogs .
Propriétés
Numéro CAS |
1219802-57-9 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
138.196 |
Nom IUPAC |
2,2,2-trideuterio-N-[1,1-dideuterio-2-oxo-2-(trideuteriomethylamino)ethyl]acetamide |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)/i1D3,2D3,3D2 |
Clé InChI |
FJMAXCRRCJSCIE-AUOAYUKBSA-N |
SMILES |
CC(=O)NCC(=O)NC |
Synonymes |
N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B571833.png)
![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)

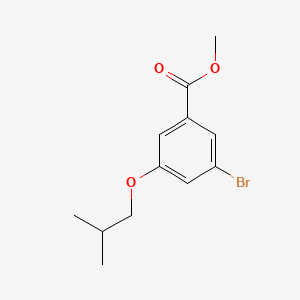

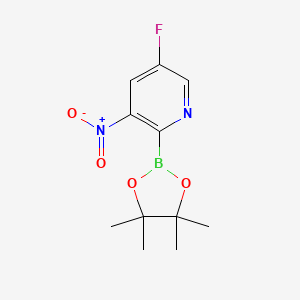
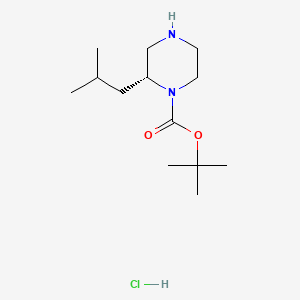

![(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid](/img/structure/B571847.png)
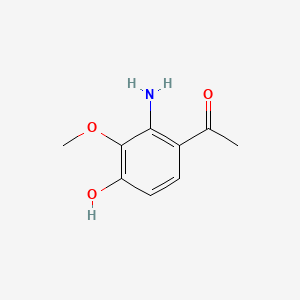
![4-[(4-Bromonaphthalen-1-yl)carbonyl]morpholine](/img/structure/B571850.png)

![6-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B571852.png)
